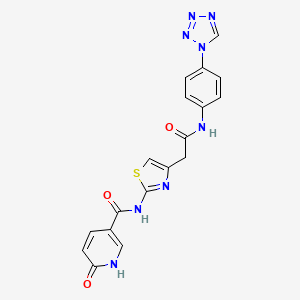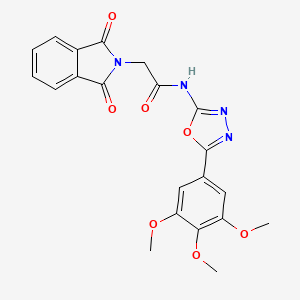
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. However, its potential applications in scientific research have gained significant attention in recent years.
Mechanism of Action
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine acts as an agonist of alpha-2 adrenoceptors, which are primarily located in the central nervous system. By binding to these receptors, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine reduces sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been found to modulate the release of neurotransmitters such as norepinephrine and dopamine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been found to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce plasma glucose levels, and improve lipid profiles. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been found to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been shown to reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has several advantages as a research tool. It is readily available, inexpensive, and has a well-established safety profile. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been extensively studied, and its mechanism of action is well understood. However, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine also has some limitations. It has a short half-life, which can make dosing challenging. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine can have off-target effects, which may complicate data interpretation.
Future Directions
Several future directions for 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine research are currently being explored. One potential area of research is the use of 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine as a neuroprotective agent in traumatic brain injury and stroke. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine is being studied for its potential use in the treatment of opioid withdrawal symptoms. Furthermore, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine is being investigated as a potential therapy for various psychiatric disorders, including depression and anxiety disorders.
Conclusion:
In conclusion, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine is a medication with significant potential applications in scientific research. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it an attractive research tool for various fields of study. However, further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base or the reaction of 4-chlorobenzylamine with imidazole in the presence of a dehydrating agent. The yield and purity of 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine can be improved by using different solvents and purification techniques.
Scientific Research Applications
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has also been shown to reduce inflammation and oxidative stress, which are common factors in many diseases. Additionally, 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
5-(4-chlorophenyl)-1-methylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-9(6-13-10(14)12)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOMGQNIXYVJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)

![(E)-4-(4-cinnamylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2625217.png)

![Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate](/img/structure/B2625222.png)


![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2625225.png)

![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)